molecular formula C11H16O B8718550 2,5-Undecadiyn-1-ol CAS No. 35378-79-1

2,5-Undecadiyn-1-ol

Cat. No. B8718550
M. Wt: 164.24 g/mol
InChI Key: VKMWUBQRIZKVRM-UHFFFAOYSA-N
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Patent
US05300716

Procedure details

A solution of deca-1,4-diyne in THF was prepared following the method indicated in Example 1 and then an equivalent of ethylmagnesium bromide was added thereto at 0°. The mixture was kept at 60° for 45 min. After having added 1,2 equivalent of paraformaldehyde, the mixture was brought to reflux for 3 h. Once cooled, it was extracted with petroleum ether 80:100° and the organic phases were washed with water, then with an aqueous solution saturated with NaCl, dried and evaporated. The obtained residue was chromatographed on a column filled with silica, using as eluting agent a mixture of 1 to 10% of ethyl acetate in cyclohexane. Undeca-2,5-diyn-1-ol was thus obtained in 40% yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[CH2:5]=[O:6].[CH2:7]1[CH2:11]O[CH2:9][CH2:8]1>>[CH:9]#[C:8][CH2:7][C:11]#[C:11][CH2:7][CH2:8][CH2:9][CH2:1][CH3:2].[CH2:5]([OH:6])[C:9]#[C:8][CH2:7][C:11]#[C:11][CH2:7][CH2:8][CH2:9][CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Once cooled
EXTRACTION
Type
EXTRACTION
Details
it was extracted with petroleum ether 80
WASH
Type
WASH
Details
100° and the organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with an aqueous solution saturated with NaCl, dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The obtained residue was chromatographed on a column
ADDITION
Type
ADDITION
Details
filled with silica
WASH
Type
WASH
Details
as eluting agent
ADDITION
Type
ADDITION
Details
a mixture of 1 to 10% of ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C#CCC#CCCCCC
Name
Type
product
Smiles
C(C#CCC#CCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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